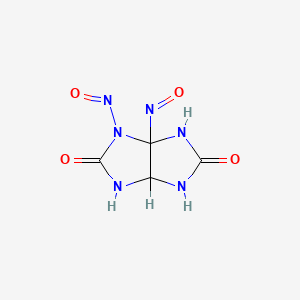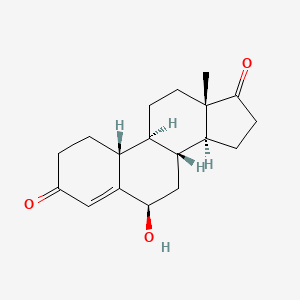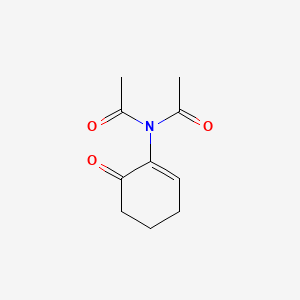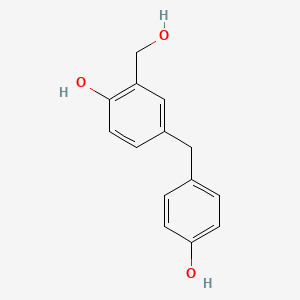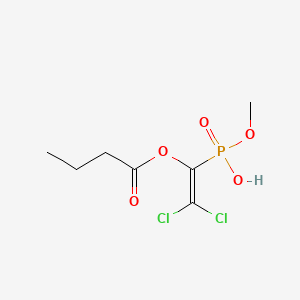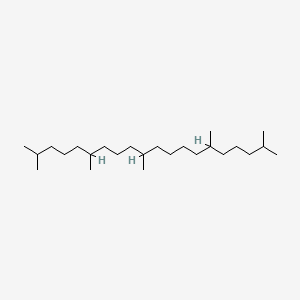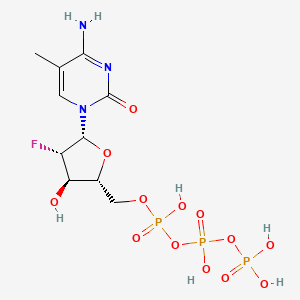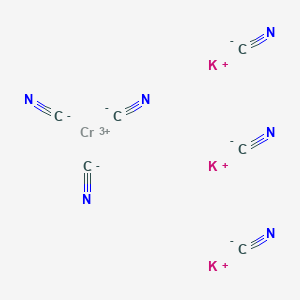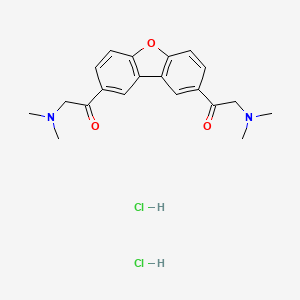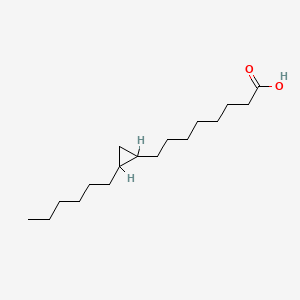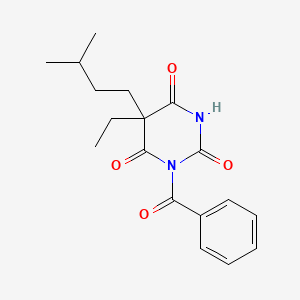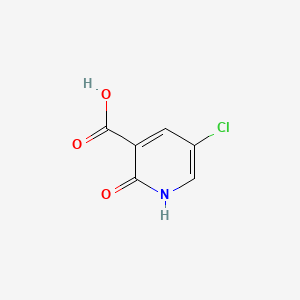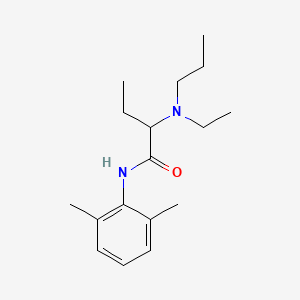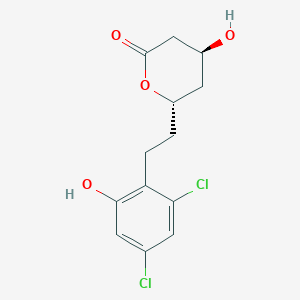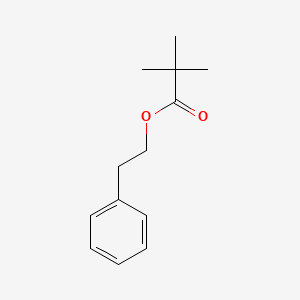
2-Phenylethyl pivalate
Vue d'ensemble
Description
2-Phenylethyl pivalate, also known as phenethyl pivalate or centifolyl, is a pivalate ester of 2-phenylethanol . It is a clear colorless liquid and has a role as a metabolite . It is used as a flavor and fragrance agent, imparting a floral type odor and a balsamic type flavor .
Molecular Structure Analysis
The molecular formula of 2-Phenylethyl pivalate is C13H18O2 . It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da .Physical And Chemical Properties Analysis
2-Phenylethyl pivalate is a clear colorless liquid . It has a floral type odor and a balsamic type flavor . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Characterization in Lanthanide Complexes : 2-Phenylethyl pivalate has been utilized in the synthesis of new heterodinuclear lanthanide pivalates. These compounds, studied in their structural and compositional aspects, exhibit interesting properties such as luminescence under UV excitation and energy transfer involving Phen ligand levels and Tb3+ ions (Fomina et al., 2013).
Role in Aryl-Dependent Ring Formations : It plays a role in the mechanistic understanding of Rh(III)-catalyzed C–H activation/cycloaddition involving methylenecyclopropanes. Different KIE data obtained in experiments suggest its influence in pivalate migration and β-C elimination pathways (Guo et al., 2015).
Chemical Properties and Reactions
Influence in C-H Bond Activation : 2-Phenylethyl pivalate contributes to the understanding of autocatalysis in C-H bond activation by ruthenium(II) complexes. Kinetic data reveal its role in accelerating the overall reaction and influencing the reaction pathways (Ferrer Flegeau et al., 2011).
Impact on Carbanion Stability and Reactivity : Studies show its effect on the configurational stability and reactions of carbanions. It is involved in transformations leading to various electrophilic reactions, highlighting its significance in the stability and reactivity of these carbanions (Hammerschmidt & Hanninger, 1995).
Application in Coordination Chemistry
Use in Synthesizing Coordination Polymers : 2-Phenylethyl pivalate is used in the synthesis of metal-organic coordination polymers, indicating its utility in constructing complex molecular structures with potential applications in various fields, such as material science (Dudko et al., 2021).
Role in Binuclear Lanthanide Complexes : It contributes to the synthesis and study of binuclear lanthanide complexes, which have implications in understanding magnetic and luminescence properties, as well as thermal stability (Fomina et al., 2012).
Other Applications
Influence on Chemical Transformations in Copper(II) Complexes : Its role in the chemical transformations involving Copper(II) complexes has been studied, highlighting its impact on the synthesis and structure of these complexes (Nikolaevskii et al., 2019).
Bioprocesses for Flavoring Agent Production : 2-Phenylethyl pivalate is studied in the context of bioprocesses for producing flavoring agents like 2-phenylethanol and 2-phenethyl acetate, which are widely used in various industries (Martínez-Avila et al., 2018).
Safety And Hazards
2-Phenylethyl pivalate is classified as an irritant, causing irritation to skin and eyes . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact and inhalation.
Relevant Papers One relevant paper titled “Biotechnological Modification of Cider Brewing Processes for the Enhanced Production of 2-Phenylethanol” was found . The paper investigates the enhancement of 2-phenylethanol (2-PE) during cider fermentation, and it mentions that 2-PE and its derivatives (including 2-Phenylethyl pivalate) were correlated with certain brewing conditions .
Propriétés
IUPAC Name |
2-phenylethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYDTACPLLHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8070542 | |
| Record name | 2-Phenylethyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8070542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl pivalate | |
CAS RN |
67662-96-8 | |
| Record name | 2-Phenylethyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67662-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067662968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylethyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8070542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



